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Compound of Interest

Compound Name:
1-(1-methyl-4-nitro-1H-imidazol-5-

yl)piperidine

CAS No.: 17024-55-4

Cat. No.: B14011944

Get Quote

Executive Summary
Nitroimidazole-piperidine hybrids represent a critical class of antimicrobial agents, most notably

exemplified by Delamanid, a drug approved for multidrug-resistant tuberculosis (MDR-TB).[1]

The structural integrity of these compounds relies on the synergistic arrangement of a

bioreducible nitroimidazole core (the warhead) and a lipophilic piperidine tail (the

pharmacokinetic modulator).

Understanding the crystal structure of these hybrids is not merely an academic exercise; it is

the blueprint for predicting solubility, solid-state stability, and bioavailability. This guide analyzes

the supramolecular architecture, lattice energetics, and conformational determinants that

govern the efficacy of these life-saving molecules.

Structural Architecture & Crystallographic Profile[1]
[2][3][4]
The Molecular Scaffold
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The generic architecture of a bioactive nitroimidazole-piperidine hybrid consists of three distinct

domains:

The Trigger: A nitroimidazole (often fused as a nitroimidazo-oxazole) ring responsible for

prodrug activation via the deazaflavin-dependent nitroreductase (Ddn) enzyme.[1]

The Linker: An ether or alkyl chain providing rotational freedom.[1]

The Tail: A piperidine ring, often substituted with lipophilic moieties (e.g., trifluoromethoxy-

benzene) to enhance membrane permeability.[1]

Case Study: The Crystal Lattice of Delamanid
Delamanid ((R)-OPC-67683) serves as the structural archetype.[1] Recent powder diffraction

and crystallographic studies reveal a complex, flexible lattice driven by non-classical

interactions.
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Parameter
Crystallographic
Characteristic

Implications for
Development

Crystal System Monoclinic (Proposed)

Anisotropic growth; likely to

form needle or plate-like

crystals, affecting flowability

during manufacturing.[1]

Space Group
Chiral (e.g.,

)

As a pure (R)-enantiomer,

Delamanid cannot crystallize in

centrosymmetric groups (like

).[1]

Asymmetric Unit
Two independent molecules (

)

Indicates conformational

flexibility; the drug can adopt

slightly different shapes to

maximize packing efficiency.[1]

Lattice Forces
Dominated by Electrostatics &

Van der Waals

Critical: There are no classical

hydrogen bonds (e.g., O-H...O)

in the lattice. Stability is

maintained by weak C-H...O

and C-H...N interactions.[1]

Packing Motif Corrugated Layering

The structure forms layers

perpendicular to the a-axis.[1]

[2][3] The aromatic

nitroimidazole cores stack

along the b-axis (

-

interactions), while the fluorous

tails segregate to form

hydrophobic boundaries.[1]
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Piperidine Geometry: The piperidine ring invariably adopts a chair conformation, which is the

energetic minimum. This rigid chair acts as a spacer, projecting the terminal hydrophobic

group away from the polar nitroimidazole core.

Nitro Group Orientation: In the crystal lattice, the nitro group (

) is often twisted relative to the imidazole plane. This torsion angle is a key determinant of
the reduction potential; a planar nitro group is more conjugated and harder to reduce, while a
twisted group is more susceptible to enzymatic attack by Ddn.

Intermolecular Interactions & Stability
The solid-state stability of nitroimidazole-piperidines is governed by a delicate balance of weak

forces.[1] Unlike many drugs that rely on strong H-bonding networks, these compounds rely on

shape complementarity.[1]

The Fluorous Effect
The trifluoromethoxy (

) or trifluoromethyl groups often found on the piperidine tail play a dual role:

Metabolic Stability: They block sites of metabolic oxidation (e.g., by CYP450).[1]

Crystal Packing: Fluorine atoms are poor hydrogen bond acceptors but excellent at

segregating into "fluorous domains."[1] In the crystal, these tails cluster together, creating

hydrophobic sheets that repel water. This explains the extremely low aqueous solubility of

Delamanid and its analogs.

Lattice Energy & Polymorphism
Because the lattice energy is dominated by weak Van der Waals forces (

), these compounds are prone to polymorphism. Slight changes in solvent or cooling rate can
lead to different packing arrangements (polymorphs) with vastly different dissolution rates.[1]

Protocol: Always screen for polymorphs using Differential Scanning Calorimetry (DSC) and

Powder X-Ray Diffraction (PXRD) during early development.[1]
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Mechanism of Action: Structural Logic
The crystal structure directly informs the pharmacodynamics. The molecule must bind to the

Ddn enzyme in M. tuberculosis.

Structural Determinants
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Figure 1: Structural logic flow from crystal form to bactericidal activity.[1]

Experimental Protocols
Crystallization Workflow
Obtaining single crystals of these flexible, lipophilic molecules is challenging.[1] Standard

evaporation often yields amorphous solids.[1]

Recommended Method: Vapor Diffusion[1]

Dissolution: Dissolve 10 mg of the compound in a minimal amount of a semi-polar solvent

(e.g., Dichloromethane or THF).[1]

Precipitant: Use a non-polar anti-solvent (e.g., Hexane or Pentane).[1]

Setup: Place the drug solution in a small inner vial. Place this open vial inside a larger jar

containing the anti-solvent. Seal the outer jar.

Mechanism: The volatile anti-solvent slowly diffuses into the drug solution, gradually

increasing supersaturation and promoting ordered crystal growth over 3-7 days.[1]
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Figure 2: Step-by-step workflow for solving the crystal structure of nitroimidazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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